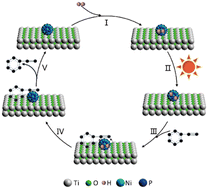Selective hydrogenation of phenylacetylene over TiO2 supported Ni2P nanoparticles under visible light irradiation†
Catalysis Science & Technology Pub Date: 2023-10-02 DOI: 10.1039/D3CY01093G
Abstract
The design of efficient photocatalysts for selective hydrogenation of phenylacetylene to styrene is challenging. Herein, TiO2 supported Ni2P nanoparticles (Ni2P/TiO2) were prepared by a simple low temperature in situ phosphating method. As an earth-abundant and low-cost material, the optimal catalyst exhibits excellent photocatalytic activity with 99.9% phenylacetylene conversion and 96.0% styrene selectivity at 80 °C under visible light irradiation. The adsorption of phenylacetylene was weakened due to the isolation effect and electronic effect of P, which inhibited the over-hydrogenation of styrene and assured its high selectivity. The introduction of P also promoted the light absorption of the catalyst and accelerated the activation of H2 to provide active H species, which improved photocatalytic performance. Besides, the introduction of P overcomes the disadvantages of easy oxidation of metallic nickel-based catalysts, which ensure the excellent stability and recyclability of the Ni2P/TiO2 photocatalyst.


Recommended Literature
- [1] PCBs and PBDEs in environmental samples from King George Island and Ardley Island, Antarctica†
- [2] On the role of system integration of carbon capture and mineralization in achieving net-negative emissions in industrial sectors†
- [3] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡
- [4] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [5] Sources of radiation and absorption cells
- [6] Front cover
- [7] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [8] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [9] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [10] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†










